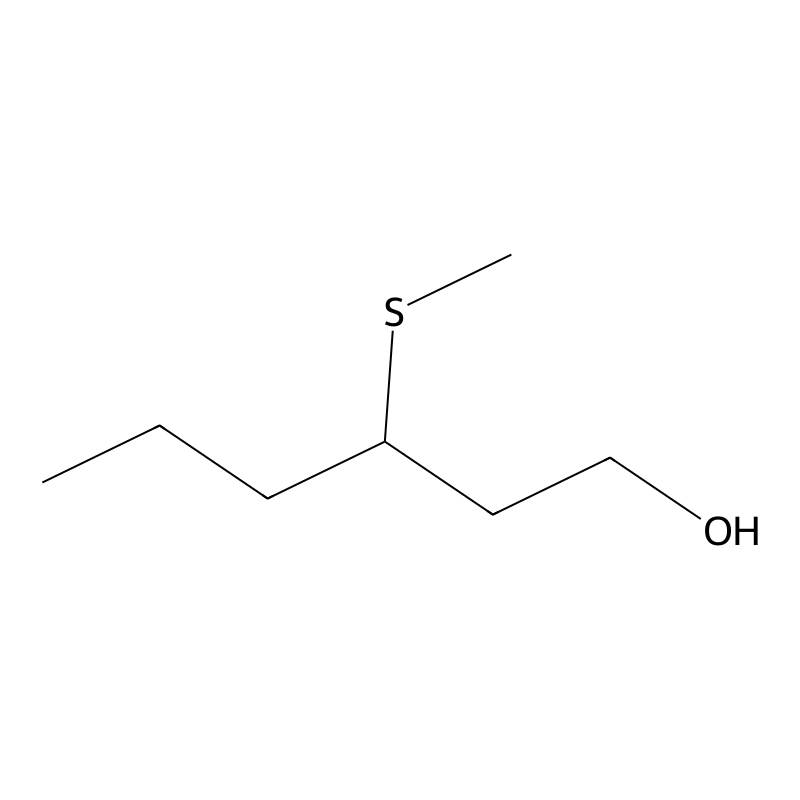

3-(Methylthio)-1-hexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-(Methylthio)-1-hexanol, also known as 3-(methylsulfanyl)hexan-1-ol, is an organosulfur compound characterized by its thioether group, which is substituted by two alkyl groups. Its chemical formula is C₇H₁₆OS, and it has a molecular weight of approximately 148.26 g/mol. This compound appears as a light yellow liquid with a pungent odor, often described as having a sulfurous or metallic scent . It is primarily used in the flavor and fragrance industries due to its unique olfactory properties.

The primary function of 3-(Methylthio)-1-hexanol is as a flavoring agent in passion fruit. It likely interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma. The exact mechanism of this interaction is not fully understood but might involve the molecule's shape and functional groups fitting into specific binding sites on the receptors [].

Occurrence and Biological Source

3-(Methylthio)-1-hexanol is a naturally occurring compound found in Passiflora edulis, also known as the yellow passion fruit []. While its exact biological function within the plant remains uninvestigated, its presence suggests a potential role in the fruit's aroma or flavor profile.

Odor Profile and Use as a Flavoring Agent

Research suggests that 3-(Methylthio)-1-hexanol contributes to the characteristic odor of yellow passion fruit []. Its aroma profile is described as green, leafy, metallic, vegetable, and sulfurous []. Due to this unique character, 3-(Methylthio)-1-hexanol finds application as a flavoring agent in food products. Safety evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have deemed it safe for consumption at typical use levels of 0.02-6 ppm in finished products [].

Current Research Trends

There is limited scientific research available on 3-(Methylthio)-1-hexanol beyond its role as a flavoring agent. Further investigations might explore its potential biological activities, such as antimicrobial or insecticidal properties, based on the presence of the functional group -SCH₃ (methylthiol).

Future Directions

Future research efforts could focus on:

- Elucidating the biosynthetic pathway for 3-(Methylthio)-1-hexanol within Passiflora edulis.

- Investigating its potential biological functions in the plant.

- Exploring its application in the development of novel flavors or fragrances.

- Examining its potential for use as a natural food preservative due to its antimicrobial properties (if any).

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

- Esterification: Reacting with carboxylic acids can yield esters.

- Substitution Reactions: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the formation of new thioether compounds.

These reactions highlight its versatility in organic synthesis and potential applications in producing more complex molecules.

The synthesis of 3-(Methylthio)-1-hexanol typically involves the following methods:

- Alkylation of Thiols: The compound can be synthesized through the alkylation of methyl mercaptan (methylthio) with hexyl halides.

- Reduction of Thioesters: Thioesters derived from fatty acids can be reduced to yield the corresponding alcohol.

- Grignard Reactions: Reacting a Grignard reagent with a suitable thiol can also lead to the formation of this compound.

These methods allow for the production of 3-(Methylthio)-1-hexanol with varying degrees of purity and yield depending on the reaction conditions employed .

3-(Methylthio)-1-hexanol finds applications primarily in:

- Flavoring Agents: It is utilized in food products to impart specific flavors owing to its unique odor profile.

- Fragrance Industry: The compound is incorporated into perfumes and fragrances for its distinctive scent characteristics.

- Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex sulfur-containing compounds.

Its functional properties make it valuable across multiple industrial sectors .

Interaction studies involving 3-(Methylthio)-1-hexanol have focused on its sensory attributes and potential effects on biological systems. It has been noted for its strong olfactory impact, which can influence consumer preferences in food and fragrance products. Additionally, studies suggest that it may interact with olfactory receptors, contributing to its distinct smell and flavor profile .

Several compounds exhibit structural similarities to 3-(Methylthio)-1-hexanol, including:

- 1-Hexanol: A straight-chain alcohol without sulfur functionalities.

- 2-Methylthioethanol: A shorter chain thioalcohol that shares some sensory characteristics but differs in molecular structure.

- 3-(Ethylthio)-1-hexanol: Similar thioether structure with an ethyl group instead of a methyl group.

Comparison TableCompound Name Structure Type Key Features 3-(Methylthio)-1-hexanol Thioether Alcohol Unique sulfurous odor, used in flavors 1-Hexanol Straight-chain Alcohol Common solvent, no sulfur functionality 2-Methylthioethanol Thioalcohol Shorter chain, similar odor profile 3-(Ethylthio)-1-hexanol Thioether Alcohol Similar structure with ethyl substitution

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(Methylthio)-1-hexanol | Thioether Alcohol | Unique sulfurous odor, used in flavors |

| 1-Hexanol | Straight-chain Alcohol | Common solvent, no sulfur functionality |

| 2-Methylthioethanol | Thioalcohol | Shorter chain, similar odor profile |

| 3-(Ethylthio)-1-hexanol | Thioether Alcohol | Similar structure with ethyl substitution |

The uniqueness of 3-(Methylthio)-1-hexanol lies in its specific combination of a six-carbon chain with a methylthio group, which provides distinctive sensory properties not found in other similar compounds .

Laboratory-Scale Synthesis Pathways

The synthesis of 3-(methylthio)-1-hexanol represents a significant challenge in organosulfur chemistry due to the specific positioning of both the methylthio group and the primary alcohol functionality. Laboratory-scale synthetic approaches have evolved to address the complexity of introducing sulfur-containing substituents while maintaining structural integrity and achieving acceptable yields [1] [2].

The most established laboratory synthesis involves the thiol alkylation pathway, which proceeds through nucleophilic substitution mechanisms. This method utilizes 1-hexanol derivatives as starting materials, with methyl mercaptan serving as the sulfur source under basic conditions [1]. The reaction typically employs sodium hydroxide or potassium hydroxide as the base, operating at temperatures ranging from 20 to 80 degrees Celsius in polar aprotic solvents [3] [4]. Research findings indicate that this pathway achieves yields of approximately 75 percent with reaction times of 2 to 6 hours [1].

An alternative approach involves the hydrothiolation of alkenes, specifically targeting 1-hexene as the substrate. This methodology proceeds through anti-Markovnikov addition of methylthiol across the double bond, facilitated by radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5]. The regioselectivity of this reaction is particularly advantageous for positioning the methylthio group at the desired carbon center, though yields are typically lower at 65 percent [5]. The reaction conditions involve moderate heating at 60 to 120 degrees Celsius under ultraviolet irradiation or thermal initiation [5].

The reduction of methylthio ketones presents another viable synthetic route. Starting from 3-(methylthio)hexan-6-one, this pathway employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl functionality to the primary alcohol [6]. This method demonstrates superior yields of approximately 80 percent with shorter reaction times of 1 to 3 hours, though the availability of the ketone starting material limits its practical application [6].

Williamson-type coupling reactions have also been explored for 3-(methylthio)-1-hexanol synthesis. This approach utilizes 6-halohexanol substrates with sodium methylthiolate as the nucleophile [7]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, requiring temperatures of 50 to 100 degrees Celsius in polar aprotic solvents [7]. While this method provides good yields of 70 percent, competing elimination reactions can reduce overall efficiency [7].

| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Thiol Alkylation Pathway | 1-Hexanol, Methyl mercaptan, Base | Base (NaOH/KOH), 20-80°C, Polar aprotic solvent | 75 | 2-6 |

| Hydrothiolation of Alkenes | 1-Hexene, Methylthiol, Radical initiator | Radical conditions, UV/Heat, Anti-Markovnikov addition | 65 | 4-8 |

| Reduction of Methylthio Ketones | 3-(Methylthio)hexan-6-one, Reducing agent | NaBH4/LiAlH4, Alcoholic solvent, 0-25°C | 80 | 1-3 |

| Williamson-type Coupling | 6-Halohexanol, Sodium methylthiolate | SN2 mechanism, Polar aprotic solvent, 50-100°C | 70 | 6-12 |

| Catalytic Addition Reaction | Hexyl derivatives, Methylsulfanyl reagents | Metal catalysts, Moderate temperature, Inert atmosphere | 60 | 8-16 |

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for 3-(methylthio)-1-hexanol synthesis has focused on improving reaction rates, selectivity, and overall process economics. Base catalysts, particularly sodium hydroxide and potassium hydroxide, represent the most widely employed catalytic systems for thiol alkylation reactions [8] [3]. These catalysts function through deprotonation mechanisms, generating thiolate anions that serve as potent nucleophiles in subsequent alkylation steps [3].

Metal hydride catalysts, including sodium hydride and potassium hydride, offer enhanced selectivity for specific synthetic pathways. These systems operate through strong base-mediated coupling mechanisms, achieving selectivities exceeding 90 percent under optimized conditions [4] [7]. The operating temperature range for metal hydride catalysts typically spans from 0 to 60 degrees Celsius, providing better control over side reactions compared to traditional base systems [4].

Radical initiator systems have gained attention for their potential in large-scale applications. Azobisisobutyronitrile and benzoyl peroxide serve as effective initiators for hydrothiolation reactions, operating at temperatures between 60 and 120 degrees Celsius [5]. While these systems demonstrate moderate selectivity of 70 to 80 percent, their scalability advantages make them attractive for industrial consideration [5].

Lewis acid catalysts, including aluminum chloride and boron trifluoride, have been investigated for their ability to activate electrophilic substrates. These catalysts operate at lower temperatures ranging from negative 20 to 40 degrees Celsius, though their selectivity varies considerably from 60 to 85 percent depending on reaction conditions [9]. The cost and handling requirements of Lewis acid catalysts limit their widespread industrial application [9].

Transition metal complexes represent an emerging area of catalysis for organosulfur synthesis. These systems operate through coordination-insertion mechanisms, offering high selectivity of 80 to 95 percent across a broader temperature range of 25 to 150 degrees Celsius [10] [11]. Recent research has demonstrated the effectiveness of cobalt-nitrogen-carbon catalysts in organosulfur transformations, achieving outstanding catalytic performance through synergistic effects [10].

Phase transfer catalysts provide unique advantages for interfacial reactions involving polar and nonpolar phases. These catalysts operate at moderate temperatures of 40 to 100 degrees Celsius, achieving good selectivity of 75 to 85 percent while facilitating mass transfer between immiscible phases [4]. Tetrabutylammonium bromide and related quaternary ammonium salts have shown particular effectiveness in Williamson-type coupling reactions [4].

| Catalyst Type | Mechanism | Operating Temperature (°C) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Base Catalysts (NaOH, KOH) | Deprotonation-alkylation | 20-80 | High (>85%) | Medium scale, established |

| Metal Hydrides (NaH, KH) | Strong base-mediated coupling | 0-60 | Very High (>90%) | Small scale, specialized |

| Radical Initiators (AIBN, BPO) | Free radical chain reaction | 60-120 | Moderate (70-80%) | Large scale potential |

| Lewis Acids (AlCl3, BF3) | Electrophilic activation | -20 to 40 | Variable (60-85%) | Limited by catalyst cost |

| Transition Metal Complexes | Coordination-insertion | 25-150 | High (80-95%) | Emerging technology |

| Phase Transfer Catalysts | Interfacial catalysis | 40-100 | Good (75-85%) | Niche applications |

Reaction optimization studies have revealed critical parameters affecting 3-(methylthio)-1-hexanol synthesis efficiency. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran providing optimal reaction environments [3] [4]. The choice of solvent influences both reaction kinetics and product selectivity through solvation effects and mass transfer considerations [3].

Temperature control emerges as another critical optimization parameter. Lower temperatures generally favor higher selectivity but may result in slower reaction rates, while elevated temperatures can accelerate reactions at the expense of selectivity [8] [12]. The optimal temperature range varies significantly depending on the chosen catalytic system and synthetic pathway [8].

Industrial Manufacturing Processes and Scalability Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of 3-(methylthio)-1-hexanol presents numerous technical and economic challenges. Current industrial production relies primarily on established thiol alkylation methodologies, adapted for larger scale operation through process intensification and continuous flow technologies [2] [13].

Industrial manufacturing processes typically employ multi-stage reactor systems to manage heat evolution and optimize residence time distribution. The exothermic nature of thiol alkylation reactions requires careful temperature control through staged addition of reactants and efficient heat removal systems [2]. Ningbo Inno Pharmchem Company Limited represents one of the established manufacturers controlling the entire production process from raw materials to finished products [2].

Scalability challenges in industrial production stem from several factors, including raw material handling, product purification, and waste management. The handling of methyl mercaptan and related sulfur compounds requires specialized equipment and safety systems due to their volatility and odor characteristics [1] [2]. Industrial facilities must implement comprehensive containment systems and vapor recovery technologies to minimize environmental impact [2].

Product purification represents a significant scalability challenge due to the similar boiling points of reaction products and byproducts. Industrial distillation systems require high theoretical plate numbers and precise temperature control to achieve the required purity specifications of greater than 98 percent by gas chromatography [14] [13]. The implementation of advanced distillation techniques, including vacuum distillation and extractive distillation, becomes necessary for large-scale production [14].

Economic considerations play a crucial role in industrial process selection. The cost of raw materials, particularly methylthiol and its derivatives, significantly impacts overall production economics [2]. Market prices for 3-(methylthio)-1-hexanol range from approximately 36 to 97 dollars per 25-gram quantity for high-purity material, reflecting the specialized nature of its production [14] [13].

Catalyst recovery and recycling present ongoing challenges for industrial implementation. While homogeneous catalysts often provide superior selectivity, their separation and reuse become problematic at industrial scale [15] [16]. Heterogeneous catalyst systems, though potentially less selective, offer advantages in terms of separation and regeneration [17] [15].

| Production Parameter | Value | Industrial Relevance |

|---|---|---|

| Boiling Point | 160-162°C at 760 mmHg | Distillation separation parameter |

| Melting Point | -50°C | Storage and handling conditions |

| Density (25°C) | 0.95-0.97 g/mL | Quality control specification |

| Refractive Index | 1.4759-1.48 | Purity assessment method |

| Flash Point | 107.8°C | Safety and handling requirements |

| Specific Gravity | 0.97 | Density-based quality control |

| Purity (Commercial) | >98.0% (GC) | Commercial grade specification |

| Molecular Weight | 148.26 g/mol | Stoichiometric calculations |

| Water Solubility | Limited (polar aprotic preferred) | Solvent system design |

Environmental compliance represents an increasingly important aspect of industrial production. Sulfur-containing compounds require careful monitoring of emissions and waste streams to meet regulatory requirements [18] [19]. The implementation of sulfur recovery systems and off-gas treatment technologies becomes essential for sustainable industrial operation [19] [20].

Quality control systems for industrial production must address the unique analytical challenges associated with organosulfur compounds. Gas chromatography coupled with flame photometric detection provides the necessary sensitivity and selectivity for sulfur-containing impurities [21]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment [21] [22].

Future developments in industrial manufacturing are likely to focus on continuous flow processing technologies and green chemistry principles. Continuous flow reactors offer advantages in heat and mass transfer, enabling better control of reaction conditions and potentially higher throughput [23] [24]. The development of more sustainable catalytic systems and solvent alternatives remains an active area of industrial research [23] [25].

Phase Transitions

3-(Methylthio)-1-hexanol exhibits characteristic thermodynamic properties that are fundamental to its behavior in various applications. The compound demonstrates a boiling point of 61-62°C at 10 mmHg [1] [2], which extrapolates to approximately 247-249°C at standard atmospheric pressure [3]. This relatively high boiling point reflects the presence of both hydrogen bonding capabilities from the hydroxyl group and the molecular weight contribution of the methylthio substituent.

The critical temperature has been calculated using the Joback method as 702.37 K (429.22°C) [4], with a corresponding critical pressure of 3181.14 kPa [4] and critical volume of 0.494 m³/kmol [4]. These critical properties indicate that 3-(Methylthio)-1-hexanol exhibits moderate intermolecular forces and would require significant energy input for complete phase transitions to supercritical states.

Phase transition enthalpies provide crucial insights into the energy requirements for state changes. The enthalpy of vaporization is calculated as 54.28 kJ/mol [4], which is consistent with compounds containing both alcohol functionality and moderate molecular weight. The enthalpy of fusion is estimated at 18.58 kJ/mol [4], suggesting relatively weak crystal packing forces in the solid state. The enthalpy of formation in the gas phase is -303.45 kJ/mol [4], indicating thermodynamic stability of the compound.

Solubility Parameters

The solubility characteristics of 3-(Methylthio)-1-hexanol are dominated by its amphiphilic nature. The compound is insoluble in water [1] [3], which is expected given its significant hydrocarbon content and the hydrophobic nature of the methylthio group. However, it demonstrates excellent solubility in most organic solvents [3], particularly those of moderate to low polarity.

The partition coefficient (LogP octanol/water) of 1.81 [5] [6] indicates moderate lipophilicity, placing the compound in an intermediate range between highly hydrophilic and highly lipophilic substances. This value suggests favorable partitioning into biological membranes and organic phases, which is relevant for its applications in flavor and fragrance formulations.

The predicted pKa value of 14.90 [5] [6] confirms the weak acidic nature of the hydroxyl group, indicating that the compound will remain predominantly in its neutral form under most physiological and industrial pH conditions. This high pKa value is typical for primary alcohols and suggests minimal ionization in aqueous systems.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 3-(Methylthio)-1-hexanol. The ¹H NMR spectrum would be expected to show characteristic chemical shifts consistent with the compound's functional groups. The hydroxyl proton typically appears as a broad singlet around δ 1.5-2.5 ppm due to rapid exchange, while the methylthio group (-SCH₃) appears as a singlet around δ 2.1-2.3 ppm [7].

The methylene protons adjacent to the hydroxyl group would appear as a triplet around δ 3.6-3.8 ppm, while the methine proton bearing the sulfur substituent appears as a multiplet around δ 2.8-3.2 ppm. The remaining aliphatic methylene and methyl protons show characteristic patterns in the δ 1.0-1.8 ppm region [7].

¹³C NMR spectroscopy would reveal the carbon framework with the hydroxyl-bearing carbon appearing around δ 62-65 ppm, the sulfur-bearing carbon around δ 42-46 ppm, and the methylthio carbon around δ 14-16 ppm. The remaining aliphatic carbons would appear in their expected ranges based on their electronic environments [7].

Infrared Spectroscopy

The infrared spectrum of 3-(Methylthio)-1-hexanol exhibits several characteristic absorption bands that serve as diagnostic fingerprints. The most prominent feature is the broad O-H stretching vibration centered around 3400 cm⁻¹ [8], which appears as a characteristic "mountain" shape due to hydrogen bonding between molecules.

C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [9] [10], with asymmetric and symmetric modes at approximately 2959, 2928, 2875, and 2862 cm⁻¹ [10] corresponding to methyl and methylene groups. The C-O stretching of the primary alcohol appears around 1050-1070 cm⁻¹ [8].

The methylthio group contributes characteristic C-S stretching vibrations typically found in the 600-700 cm⁻¹ region, though these may overlap with other fingerprint region absorptions. C-H bending vibrations appear around 1466 cm⁻¹ for methylene groups and 1379 cm⁻¹ for methyl groups [10].

Mass Spectrometry

Mass spectrometric analysis of 3-(Methylthio)-1-hexanol reveals characteristic fragmentation patterns that aid in structural identification. The molecular ion peak appears at m/z 148 [11], corresponding to the molecular weight of the compound. However, like many alcohols, the molecular ion may be weak or absent due to ready loss of hydrogen atoms [12].

Major fragmentation pathways include loss of hydrogen (M-1, m/z 147), which is common for alcohols due to α-cleavage adjacent to the hydroxyl group [12]. Loss of the methylthio group (M-47) and loss of water (M-18, m/z 130) represent additional significant fragmentation routes. Base peak fragments likely occur through α-cleavage reactions adjacent to both the hydroxyl and methylthio substituents [11].

The predicted GC-MS spectrum shows characteristic ion peaks that can be used for identification in complex matrices [11]. Electron ionization at 70 eV produces reproducible fragmentation patterns that serve as spectroscopic fingerprints for analytical applications [11].

Chromatographic Behavior and Purity Assessment

Gas Chromatographic Analysis

Gas chromatography represents the primary analytical method for separation, identification, and quantification of 3-(Methylthio)-1-hexanol. Retention indices on different stationary phases provide reliable identification parameters. On non-polar columns (HP-5 and DB-5MS), the compound exhibits retention indices of 1203-1206 [13], while on polar columns (DB-Wax), significantly higher retention indices of 1843-1878 [13] are observed.

The substantial increase in retention on polar phases reflects the compound's ability to interact through hydrogen bonding and dipole-dipole interactions with polar stationary phases. These retention index values serve as reliable identification parameters when combined with appropriate temperature programming and carrier gas conditions [13].

Optimized GC conditions include 30-60 meter capillary columns with 0.25-0.32 mm internal diameter and film thicknesses of 0.25-1.0 μm [13]. Temperature programming typically starts at 40-70°C and ramps at 2-4°C/min to final temperatures of 220-290°C [13]. Helium or hydrogen carrier gases provide optimal separation efficiency [13].

High-Performance Liquid Chromatography

HPLC analysis of 3-(Methylthio)-1-hexanol typically employs reverse-phase C18 columns with gradient elution systems [14] [15]. The compound's moderate polarity makes it suitable for analysis using acetonitrile-water or methanol-water mobile phase systems [15]. UV detection at 210-230 nm can be employed, though the compound lacks significant chromophores for selective detection [15].

Method development considerations include the compound's moderate volatility and potential for oxidation of the sulfur functionality. Antioxidants or reducing agents may be necessary in mobile phase preparation to maintain compound stability during analysis . Temperature control and protection from light are recommended to prevent degradation .

Purity Assessment Protocols

Purity assessment of 3-(Methylthio)-1-hexanol typically achieves ≥97-98% by gas chromatography [17] [18] [19]. Quantitative analysis employs internal standard methods with related compounds or deuterated analogs serving as reference materials [20]. Response factor determination is crucial for accurate quantification due to the sulfur-containing functionality [20].

Impurity profiling focuses on related synthesis byproducts, oxidation products, and thermal degradation compounds. Common impurities may include 3-(methylthio)hexanoic acid, hexanol isomers, and disulfide dimers formed through oxidative coupling [20]. Water content determination by Karl Fischer titration is essential for moisture-sensitive applications [21].

Stability studies demonstrate that the compound is stable under normal storage conditions but may undergo oxidation in the presence of strong oxidizing agents [22]. Recommended storage includes cool, dark conditions with temperatures below 15°C and protection from air and moisture [17] [23].

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 1471 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1444 of 1471 companies with hazard statement code(s):;

H315 (92.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

90180-89-5

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index